Chlorofuropyridine
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Overview
Description
Chlorofuropyridine is a heterocyclic compound that belongs to the class of furopyridines. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a chlorine atom attached to the second position of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chlorofuropyridine typically involves the chlorination of furo[3,2-b]pyridine derivatives. One common method includes the reaction of aminoamides of the furo[2,3-b]pyridine series with an aqueous solution of sodium hypochlorite and N-chlorosuccinimide. This reaction proceeds at the second position of the furopyridine system, leading to the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Chlorofuropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as alkoxides, leading to the formation of alkoxy derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium alkoxides are commonly used as nucleophiles in substitution reactions.
Oxidation: Oxidizing agents such as sodium hypochlorite and N-chlorosuccinimide are used for chlorination.
Major Products:
Alkoxy Derivatives: Formed through nucleophilic substitution reactions.
N-oxides: Formed through oxidation reactions.
Scientific Research Applications
Chlorofuropyridine has several applications in scientific research:
Medicinal Chemistry: The compound exhibits significant anticancer activity and is being explored for its potential as an anticancer agent.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular signaling pathways and enzyme inhibition.
Mechanism of Action
The mechanism of action of Chlorofuropyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways by binding to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This disruption leads to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
3-Aminofuro[2,3-b]pyridine: Exhibits antiproliferative and antitumor activities.
2-Chloropyridine: Used in the production of fungicides and insecticides.
Uniqueness: Chlorofuropyridine stands out due to its fused ring system and the presence of a chlorine atom, which imparts unique chemical properties and reactivity.
Properties
Molecular Formula |
C7H4ClNO |
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Molecular Weight |
153.56 g/mol |
IUPAC Name |
2-chlorofuro[3,2-b]pyridine |
InChI |
InChI=1S/C7H4ClNO/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H |
InChI Key |
GEKACJIDWSLNJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(O2)Cl)N=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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